molecular formula C37H53N11O11S2 B14747272 Acetic acid;2-[(3S,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid

Acetic acid;2-[(3S,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid

Cat. No.: B14747272
M. Wt: 892.0 g/mol
InChI Key: KWKBRYJYRIUYEI-ZVWMCQANSA-N
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Description

Acetic acid;2-[(3S,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[2130]hexacosan-6-yl]acetic acid is a complex organic compound with a highly intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route may include:

    Formation of the indole moiety: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Incorporation of the carbamoyl group: This step may involve the use of carbamoyl chloride or isocyanates under controlled conditions.

    Assembly of the hexazabicyclo structure: This complex structure likely requires a series of cyclization reactions, possibly involving protecting groups to ensure selective reactions.

    Final acylation:

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the carbamoyl group, potentially converting it to an amine.

    Substitution: The compound may undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2-carboxylic acid derivatives.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable subject for studies on reaction mechanisms and synthetic methodologies.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions or as a building block for designing bioactive molecules.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of advanced materials or as a catalyst in specific reactions.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its interaction with specific molecular targets. For example, the indole moiety may interact with certain enzymes or receptors, modulating their activity. The carbamoyl group may form hydrogen bonds with target proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A simpler compound with an indole moiety and an acetic acid group.

    Carbamoyl phosphate: Contains a carbamoyl group and is involved in metabolic pathways.

    Hexazabicyclo compounds: Other compounds with similar bicyclic structures.

Uniqueness

The uniqueness of Acetic acid;2-[(3S,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid lies in its combination of multiple functional groups and complex structure, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C37H53N11O11S2

Molecular Weight

892.0 g/mol

IUPAC Name

acetic acid;2-[(3S,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid

InChI

InChI=1S/C35H49N11O9S2.C2H4O2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25;1-2(3)4/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39);1H3,(H,3,4)/t22?,23?,24-,25?,26-;/m0./s1

InChI Key

KWKBRYJYRIUYEI-ZVWMCQANSA-N

Isomeric SMILES

CC(=O)O.C1C[C@H]2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N

Canonical SMILES

CC(=O)O.C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N

Origin of Product

United States

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